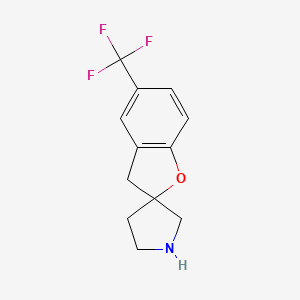
2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3'-pyrrolidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) is a complex organic compound characterized by a spirocyclic structure. This compound features a trifluoromethyl group attached to a benzofuran ring, which is fused with a pyrrolidine ring. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) typically involves cyclization reactions. One practical and scalable method for constructing spiro-structures involves the cyclization of ortho-quinone methides with α-bromoketones using bifunctional phosphonium salt catalysis under mild conditions . This method allows for the highly diastereo- and enantio-selective construction of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of high-purity starting materials, efficient catalytic systems, and scalable reaction conditions to maintain the desired selectivity and yield.
化学反応の分析
Types of Reactions
2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: A derivative with a carbonyl group.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) is unique due to its spirocyclic structure and the presence of a trifluoromethyl group
特性
分子式 |
C12H12F3NO |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
5-(trifluoromethyl)spiro[3H-1-benzofuran-2,3'-pyrrolidine] |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-1-2-10-8(5-9)6-11(17-10)3-4-16-7-11/h1-2,5,16H,3-4,6-7H2 |
InChIキー |
VVEOADMPZLBGJL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12CC3=C(O2)C=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















